molecular formula C18H35NO3 B13750536 Hexadecanoic acid, 2-(acetylamino)- CAS No. 6955-15-3

Hexadecanoic acid, 2-(acetylamino)-

Cat. No.: B13750536
CAS No.: 6955-15-3
M. Wt: 313.5 g/mol
InChI Key: QKSZWOKZJCYLBX-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 2-(acetylamino)-, also known as N-palmitoyl glycine, is a fatty acid derivative. It is a compound that combines a long-chain fatty acid (hexadecanoic acid) with an acetylated amino group. This compound is of interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanoic acid, 2-(acetylamino)- can be synthesized through the reaction of hexadecanoic acid with glycine in the presence of an acetylating agent. The reaction typically involves heating hexadecanoic acid with glycine and acetic anhydride under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of hexadecanoic acid, 2-(acetylamino)- involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 2-(acetylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadecanoic acid, 2-(acetylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of hexadecanoic acid, 2-(acetylamino)- involves its interaction with cellular membranes and proteins. The compound can modulate membrane fluidity and influence signaling pathways. It may also interact with specific receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to affect lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexadecanoic acid, 2-(acetylamino)- is unique due to its acetylamino group, which imparts distinct chemical and biological properties. This modification allows it to participate in specific reactions and interactions that are not possible with other similar fatty acids .

Properties

CAS No.

6955-15-3

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

2-acetamidohexadecanoic acid

InChI

InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(18(21)22)19-16(2)20/h17H,3-15H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

QKSZWOKZJCYLBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)NC(=O)C

Origin of Product

United States

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